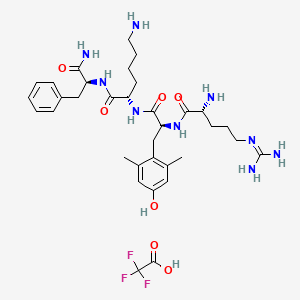
112173-49-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 112173-49-6 is known as Angiogenin (108-122). It is a peptide fragment derived from angiogenin, a protein involved in the process of angiogenesis, which is the formation of new blood vessels. Angiogenin (108-122) has been studied for its therapeutic potential in various diseases, including cancer, infectious diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Angiogenin (108-122) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Angiogenin (108-122) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: Angiogenin (108-122) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in various biochemical interactions, such as binding to receptors and enzymes.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt), and O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used in peptide synthesis.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Purification Reagents: Acetonitrile and water are used in HPLC for peptide purification.
Major Products: The major product of the synthesis is the Angiogenin (108-122) peptide itself. During biochemical interactions, the peptide may form complexes with receptors or enzymes, leading to various biological effects .
Wissenschaftliche Forschungsanwendungen
Angiogenin (108-122) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.
Biology: It is studied for its role in angiogenesis and its interactions with cellular receptors.
Medicine: It has potential therapeutic applications in treating cancer, infectious diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases.
Industry: It is used in the development of peptide-based drugs and therapeutic agents .
Wirkmechanismus
Angiogenin (108-122) exerts its effects by binding to specific receptors on the surface of endothelial cells, which are cells that line blood vessels. This binding activates signaling pathways that promote the proliferation and migration of endothelial cells, leading to the formation of new blood vessels. The peptide also has ribonucleolytic activity, which means it can degrade RNA molecules, further influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Angiogenin (1-123): A longer peptide fragment of angiogenin with similar angiogenic properties.
Vascular Endothelial Growth Factor (VEGF): A protein that also promotes angiogenesis but through different receptors and signaling pathways.
Fibroblast Growth Factor (FGF): Another protein involved in angiogenesis with distinct molecular targets.
Uniqueness: Angiogenin (108-122) is unique in its specific sequence and its dual role in promoting angiogenesis and degrading RNA. This combination of activities makes it a valuable tool for studying the mechanisms of angiogenesis and developing therapeutic agents .
Eigenschaften
CAS-Nummer |
112173-49-6 |
|---|---|
Molekularformel |
C₇₈H₁₂₅N₂₅O₂₃ |
Molekulargewicht |
1780.98 |
Sequenz |
One Letter Code: ENGLPVHLDQSIFRR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








